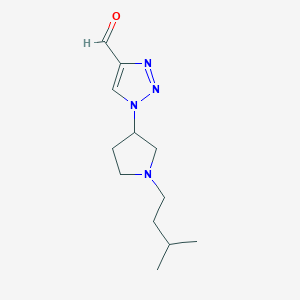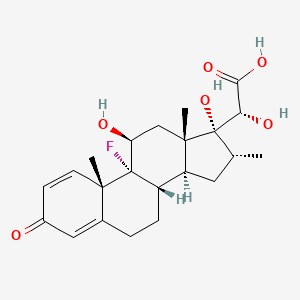
(20R)-Dexamethasone Epimeric Glycolic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20R)-Dexamethasone Epimeric Glycolic Acid is a synthetic derivative of dexamethasone, a potent glucocorticoid used in various medical treatments This compound is characterized by the presence of an epimeric glycolic acid moiety, which distinguishes it from other dexamethasone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (20R)-Dexamethasone Epimeric Glycolic Acid typically involves the epimerization of dexamethasone followed by the introduction of the glycolic acid moiety. The process begins with the selective epimerization of the 20-position of dexamethasone under controlled conditions. This is followed by the esterification or amidation of the resulting epimer with glycolic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: (20R)-Dexamethasone Epimeric Glycolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The glycolic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines.
Major Products:
Applications De Recherche Scientifique
(20R)-Dexamethasone Epimeric Glycolic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of (20R)-Dexamethasone Epimeric Glycolic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. The molecular pathways affected by this interaction include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Betamethasone: Another glucocorticoid with similar pharmacological effects.
Prednisolone: A related compound with distinct pharmacokinetic properties.
Uniqueness: (20R)-Dexamethasone Epimeric Glycolic Acid is unique due to its specific epimeric configuration and the presence of the glycolic acid moiety. These structural features confer distinct pharmacological properties, such as enhanced receptor binding affinity and altered metabolic stability, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C22H29FO6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
ZMOXZJZJHVQXAA-OXZDORRJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1([C@H](C(=O)O)O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


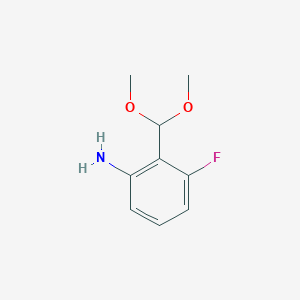


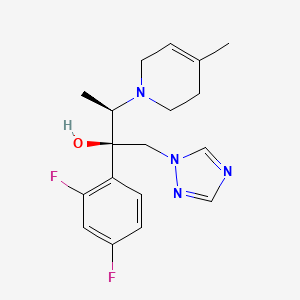
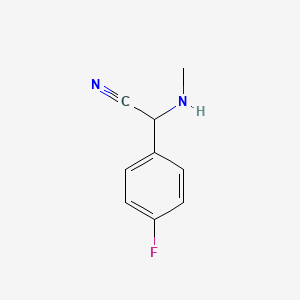
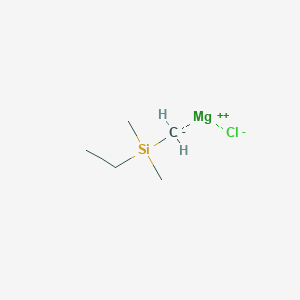
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


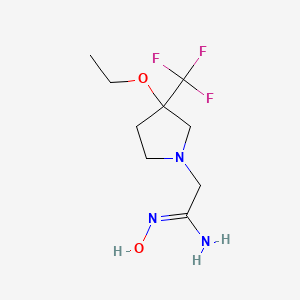

![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
